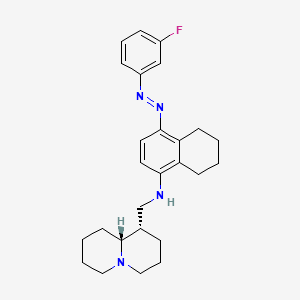
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- is a complex organic compound that belongs to the class of quinolizines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- typically involves multi-step organic reactions. The process may start with the preparation of the quinolizine core, followed by the introduction of the methanamine group and the azo linkage with the fluorophenyl and tetrahydronaphthalenyl moieties. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the azo group, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- include other quinolizine derivatives with different substituents and functional groups. Examples include:
- 2H-Quinolizine-1-methanamine derivatives with different azo linkages.
- Quinolizine compounds with varying degrees of hydrogenation and substitution patterns.
Uniqueness
The uniqueness of 2H-Quinolizine-1-methanamine, N-(4-((3-fluorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)octahydro- lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
150359-11-8 |
|---|---|
Fórmula molecular |
C26H33FN4 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-fluorophenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H33FN4/c27-20-8-5-9-21(17-20)29-30-25-14-13-24(22-10-1-2-11-23(22)25)28-18-19-7-6-16-31-15-4-3-12-26(19)31/h5,8-9,13-14,17,19,26,28H,1-4,6-7,10-12,15-16,18H2/t19-,26+/m0/s1 |
Clave InChI |
JMHXRSDTVQHVNN-AFMDSPMNSA-N |
SMILES isomérico |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
SMILES canónico |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















